BenchChemオンラインストアへようこそ!

RFI-641

Respiratory Syncytial Virus Fusion Inhibitor Structure-Activity Relationship

RFI-641 is the sole biphenyl triazine anionic compound that selectively inhibits RSV entry by binding the F-protein in its native prefusion conformation, blocking both virus-cell binding and membrane fusion. Unlike benzimidazole-based inhibitors that require conformational rearrangement, RFI-641 uniquely interrogates early, committed infection steps. Validated in African green monkey inhalation models with 0.73–1.34 log PFU/mL viral load reduction at 2 h post-exposure, offering therapeutic efficacy when administered 24 h post-infection. With an IC50 of 50 nM and >100-fold selectivity over off-target respiratory viruses, it is the definitive tool compound for RSV prefusion mechanism studies and post-exposure intervention evaluation.

Molecular Formula C58H60N24Na2O22S6
Molecular Weight 1683.6 g/mol
CAS No. 197366-24-8
Cat. No. B1680575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRFI-641
CAS197366-24-8
SynonymsRFI 641
RFI-641
RFI641
Molecular FormulaC58H60N24Na2O22S6
Molecular Weight1683.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC7=CC(=CC=C7)S(=O)(=O)N(CC(=O)N)CC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)N(CC(=O)N)CC(=O)N.[Na+].[Na+]
InChIInChI=1S/C58H62N24O22S6.2Na/c59-45(83)23-79(24-46(60)84)105(91,92)37-9-1-5-31(17-37)67-53-73-54(68-32-6-2-10-38(18-32)106(93,94)80(25-47(61)85)26-48(62)86)76-57(75-53)71-35-13-15-41(43(21-35)109(99,100)101)42-16-14-36(22-44(42)110(102,103)104)72-58-77-55(69-33-7-3-11-39(19-33)107(95,96)81(27-49(63)87)28-50(64)88)74-56(78-58)70-34-8-4-12-40(20-34)108(97,98)82(29-51(65)89)30-52(66)90;;/h1-22H,23-30H2,(H2,59,83)(H2,60,84)(H2,61,85)(H2,62,86)(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,90)(H,99,100,101)(H,102,103,104)(H3,67,68,71,73,75,76)(H3,69,70,72,74,77,78);;/q;2*+1/p-2
InChIKeyUNNCHYARSNZOPF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RFI-641 (CAS 197366-24-8): A Dendrimer-Like RSV Fusion Inhibitor with Quantified In Vitro and In Vivo Differentiation


RFI-641 is a dendrimer-like biphenyl triazine anionic compound that functions as a selective inhibitor of respiratory syncytial virus (RSV) entry [1]. It exerts antiviral activity by interacting with the RSV fusion (F) protein in its native prefusion conformation, thereby inhibiting both virus-cell binding and membrane fusion events that constitute early, committed steps in RSV pathogenicity [2]. RFI-641 was developed through systematic structure-activity relationship optimization of the earlier lead compound CL387626 and demonstrates activity against both RSV type A and type B strains in vitro and in vivo models, including mouse, cotton rat, and African green monkey [3].

Why RFI-641 Cannot Be Substituted by Generic RSV Fusion Inhibitors Without Experimental Validation


Substituting RFI-641 with other RSV fusion inhibitors such as BMS-433771, VP-14637 (MDT-637), or TMC353121 is not scientifically justified due to fundamentally distinct mechanisms of action at the molecular level. RFI-641 interacts with the RSV F-protein in its native prefusion state, whereas benzimidazole-based inhibitors including BMS-433771 and TMC353121 target hydrophobic cavities within the heptad repeat (HR1) trimeric coiled-coil that becomes accessible only during the fusion intermediate conformation [1]. This mechanistic divergence translates into differential in vivo efficacy patterns: RFI-641 demonstrates therapeutic efficacy in the African green monkey model when administered 24 hours post-infection, while BMS-433771 lacks therapeutic efficacy in murine models under comparable delayed dosing regimens [2]. Furthermore, the in vivo route of administration differs substantially—RFI-641 is optimized for inhalation delivery, whereas BMS-433771 is orally bioavailable, reflecting distinct physicochemical and pharmacokinetic profiles that preclude direct interchangeability [3].

RFI-641 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


SAR Optimization from CL387626 to RFI-641: 8-Fold Potency Improvement in RSV Inhibition

RFI-641 was optimized from the earlier lead compound CL387626 through systematic structure-activity relationship analysis of biphenyl triazine anionic compounds. In RSV antiviral assays, RFI-641 (IC50 = 50 nM) demonstrates approximately 8-fold greater potency than CL387626 (IC50 ≈ 400 nM) [1]. A closely related analog WAY-158830, which lacks comparable antiviral activity, does not inhibit RSV binding and fusion with Vero cells, confirming that specific structural features of RFI-641 are required for dual inhibition of both binding and fusion events [2].

Respiratory Syncytial Virus Fusion Inhibitor Structure-Activity Relationship

Viral Selectivity: >200-Fold Window Between RSV Activity and Influenza/Parainfluenza Cytotoxicity

RFI-641 demonstrates high specificity for RSV with minimal activity against other respiratory viruses. In comparative antiviral assays, RFI-641 exhibits an IC50 of 50 nM against RSV, while showing no detectable activity against influenza strains and human parainfluenza virus-3 (hPIV3) at concentrations exceeding 10 μg/mL [1]. This corresponds to a selectivity index of >200-fold for RSV versus influenza/hPIV3. Additionally, RFI-641 demonstrates a therapeutic window of >100-fold in cellular assays, confirming that antiviral activity is not attributable to general cytotoxicity or adverse effects on normal cells [2].

Antiviral Selectivity Therapeutic Window Viral Specificity

In Vivo Efficacy in Non-Human Primates: 0.73-1.34 Log PFU/mL Reduction via Inhalation Delivery

RFI-641 demonstrates quantifiable in vivo efficacy in the African green monkey model of RSV infection, a more translationally relevant primate system compared to rodent models. When administered via inhalation (nebulizer reservoir concentration of 15 mg/mL for 2 hours), RFI-641 produced a statistically significant reduction in viral titers in bronchial alveolar lavage (BAL) samples of 0.73-1.34 log PFU/mL across all sampling days (P-value = 0.003) [1]. In contrast, a shorter 15-minute exposure produced no significant effect, establishing an exposure-response relationship. Notably, while RFI-641 shows therapeutic efficacy in the African green monkey model when administered 24 hours post-infection, other F protein fusion inhibitors including BMS-433771 lack therapeutic efficacy in murine models under comparable delayed dosing regimens [2].

Primate Model Inhalation Delivery Viral Load Reduction

Mechanism Differentiation: Native Prefusion F-Protein Targeting Versus HR1 Coiled-Coil Binding

RFI-641 interacts with the RSV F-protein in its native prefusion state, a mechanism fundamentally distinct from benzimidazole-based fusion inhibitors such as BMS-433771, TMC353121, and VP-14637, which target hydrophobic cavities within the HR1 trimeric coiled-coil that becomes exposed only during the fusion intermediate six-helix bundle formation [1]. This mechanistic distinction is supported by experimental evidence showing that RFI-641 inhibits both virus-cell binding and fusion events, whereas analogs lacking this dual activity (e.g., WAY-158830) fail to inhibit RSV infectivity [2]. The binding of RFI-641 to purified F-protein preparations has been directly demonstrated, and fusion of cp-52 mutant virus (lacking G and SH glycoproteins) with vesicles is inhibited by RFI-641 due to specific interactions with the fusion protein [3].

Fusion Protein Mechanism Prefusion Conformation Mechanism of Action

Cross-Strain Coverage: Comparable Activity Against RSV Type A and Type B

RFI-641 demonstrates comparable antiviral activity against both RSV type A and type B strains in vitro [1]. This cross-strain coverage is relevant for research applications requiring activity across RSV subgroups, as the two subtypes exhibit antigenic and sequence divergence in the G attachment protein but share conserved epitopes in the F fusion protein targeted by RFI-641. In comparison, other RSV inhibitors such as BMS-433771 and VP-14637 also demonstrate activity against both subtypes, representing a class-wide characteristic of fusion inhibitors targeting the more highly conserved F protein [2].

RSV Strains Type A and B Broad-Spectrum Activity

RFI-641 Application Scenarios: Evidence-Based Use Cases in RSV Research and Antiviral Development


Mechanistic Studies of Prefusion F-Protein Conformation and Dual Binding-Fusion Inhibition

RFI-641 is the appropriate tool compound for investigations requiring interrogation of the native prefusion state of the RSV F-protein, as distinct from inhibitors that bind only after conformational rearrangement to the six-helix bundle intermediate. Its demonstrated dual inhibition of both RSV-cell binding and membrane fusion events [7] makes it uniquely suited for dissecting the early, committed steps of RSV entry prior to fusion pore formation. Studies utilizing the cp-52 mutant virus, which lacks G and SH surface glycoproteins, confirm that RFI-641 inhibits fusion specifically via F-protein interaction [8].

Primate Model Efficacy Studies Requiring Inhalation Delivery and Therapeutic Dosing

For in vivo RSV infection studies in non-human primates, RFI-641 provides validated inhalation delivery protocols with quantified viral load reduction (0.73-1.34 log PFU/mL reduction in BAL fluid at 2-hour exposure with 15 mg/mL nebulizer concentration) [7]. Unlike certain alternative fusion inhibitors that lack therapeutic efficacy in rodent delayed-dosing models, RFI-641 demonstrates statistically significant efficacy when administered therapeutically 24 hours post-infection in the African green monkey model [8], supporting its selection for studies evaluating post-exposure intervention strategies.

RSV-Specific Antiviral Assay Development Requiring High Viral Selectivity

RFI-641 is an appropriate positive control for RSV-specific antiviral assays where exclusion of off-target activity against other respiratory viruses is required. With an RSV IC50 of 50 nM and no detectable activity against influenza strains and hPIV3 at concentrations exceeding 10 μg/mL (>200-fold selectivity) [7], and a demonstrated therapeutic window of >100-fold in cellular assays [8], RFI-641 provides a validated benchmark for establishing RSV-specific antiviral signal in compound screening or mechanism validation studies.

SAR Studies Comparing Biphenyl Triazine Scaffolds to Benzimidazole Fusion Inhibitors

RFI-641 serves as the optimized representative of the biphenyl triazine anionic compound class for comparative structure-activity relationship studies against benzimidazole-based fusion inhibitors (e.g., BMS-433771, TMC353121). The 8-fold potency improvement from CL387626 (IC50 ≈ 400 nM) to RFI-641 (IC50 = 50 nM) [7] provides a quantifiable benchmark for evaluating structural modifications within this chemotype, while the distinct F-protein binding mechanism [8] enables orthogonal validation of target engagement across mechanistically diverse inhibitor classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RFI-641

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.